Talmapimod hydrochloride Talmapimod hydrochloride Talmapimod, also known as SCIO-469, is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis.
Brand Name: Vulcanchem
CAS No.: 309915-12-6
VCID: VC0005747
InChI: InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1
SMILES: CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Molecular Formula: C27H31Cl2FN4O3
Molecular Weight: 549.5 g/mol

Talmapimod hydrochloride

CAS No.: 309915-12-6

Cat. No.: VC0005747

Molecular Formula: C27H31Cl2FN4O3

Molecular Weight: 549.5 g/mol

* For research use only. Not for human or veterinary use.

Talmapimod hydrochloride - 309915-12-6

Specification

CAS No. 309915-12-6
Molecular Formula C27H31Cl2FN4O3
Molecular Weight 549.5 g/mol
IUPAC Name 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride
Standard InChI InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1
Standard InChI Key FOJUFGQLUOOBQP-MCJVGQIASA-N
Isomeric SMILES C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
SMILES CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Canonical SMILES CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Appearance Solid powder

Introduction

Chemical and Physical Properties

Molecular Structure and Identification

Talmapimod hydrochloride, systematically named as 4-(2,4-dichlorophenyl)-N-[(1R,2S)-2-fluorocyclopentyl]-2-(methylsulfonyl)-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride, features a bicyclic quinazoline core substituted with dichlorophenyl and fluorocyclopentyl groups . The compound’s three-dimensional conformation shows critical interactions between the sulfonyl group and the ATP-binding pocket of p38α MAPK, as evidenced by X-ray crystallography studies . Key identifiers include PubChem CID 16035045, CAS registry number 309915-12-6, and the UNII code K6T0L6I32X .

Table 1: Molecular Properties of Talmapimod Hydrochloride

PropertyValue
Molecular FormulaC27H31Cl2FN4O3SC_{27}H_{31}Cl_2FN_4O_3S
Molecular Weight549.5 g/mol
Parent CompoundCID 9871074 (Talmapimod)
Solubility>10 mM in DMSO (predicted)

Physicochemical Characteristics

The hydrochloride salt form enhances aqueous solubility compared to the free base, with predicted solubility exceeding 10 mM in dimethyl sulfoxide (DMSO) . Crystallographic analyses reveal a melting point range of 198–202°C and a calculated partition coefficient (LogP) of 3.7, indicating moderate lipophilicity suitable for oral bioavailability . Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 6 months, supporting its formulation into solid dosage forms .

Pharmacological Profile

Mechanism of Action

Talmapimod exerts its primary therapeutic effect through competitive inhibition of p38α MAPK’s ATP-binding domain, preventing phosphorylation of downstream targets like MAPKAPK2 and heat shock protein 27 (HSP27) . This inhibition disrupts pro-inflammatory signaling cascades, reducing the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . Structural studies demonstrate that the fluorocyclopentyl moiety enhances binding specificity, contributing to its 10-fold selectivity for p38α over p38β isoforms .

Enzyme Inhibition and Selectivity

Table 2: Enzymatic Inhibition Profile

TargetIC50IC_{50}Selectivity Ratio (α:β)
p38α MAPK9 nM 10:1
p38β MAPK90 nM
COX-236 nM Not applicable

While Talmapimod itself shows no direct COX-2 inhibition, its analogue 6n demonstrates dual p38α/COX-2 activity (IC50=1.95 μMIC_{50} = 1.95\ \mu\text{M} and 0.036 μM0.036\ \mu\text{M}, respectively) , suggesting structural modifications could enable polypharmacological effects.

Preclinical Research Findings

In Vitro Studies

In LPS-stimulated RAW264.7 macrophages, Talmapimod (100 nM) reduced nitric oxide synthase (iNOS) expression by 78% and COX-2 levels by 82% through simultaneous suppression of NF-κB nuclear translocation and p38 phosphorylation . Bone marrow mononuclear cells treated with 50 nM Talmapimod showed 64% inhibition of TNF-α secretion, outperforming dexamethasone (41% at 1 μM) .

In Vivo Efficacy

Murine models of multiple myeloma demonstrated that 3 mg/kg daily dosing reduced osteolytic lesions by 54% and decreased tumor burden by 38% compared to controls . Survival analysis revealed a 40% increase in median survival time (42 vs. 30 days) when combined with bortezomib .

Clinical Development

Phase II Trials

ConditionDose RegimenDurationOutcome
Myelodysplastic Syndromes30–120 mg TID 16 weeks22% hematologic improvement
Rheumatoid Arthritis60 mg escalating to 180 mg 30 days35% ACR20 response
Multiple Myeloma60 mg TID 8 weeks18% paraprotein reduction

Pharmacokinetics

Table 4: Pharmacokinetic Parameters

DoseCmaxC_{\text{max}} (ng/mL)T1/2T_{1/2} (h)AUC024_{0-24} (ng·h/mL)
30 mg199.5 6.2 1,450
60 mg399.3 6.8 3,120
100 mg196.8 7.1 3,450

Adverse Events

At the highest tested dose (360 mg/day), 5.9% of patients developed grade 3 ALT elevations, while atrial fibrillation occurred in 5.9% of participants . These safety concerns ultimately led to clinical discontinuation despite promising efficacy signals.

Therapeutic Applications and Future Directions

Myelodysplastic Syndromes

In a 16-week trial, 22% of patients achieved hematologic improvement with 90 mg TID dosing, correlating with reduced plasma TNF-α levels (ρ = -0.67, p = 0.003) .

Multiple Myeloma

Combination therapy with proteasome inhibitors enhanced caspase-3 activation by 2.3-fold compared to monotherapy in xenograft models , suggesting synergistic apoptosis induction.

Rheumatoid Arthritis

The 60 mg dose group showed significant reductions in DAS28 scores (-1.4 vs. placebo -0.2, p < 0.01), though responses plateaued beyond 120 mg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator